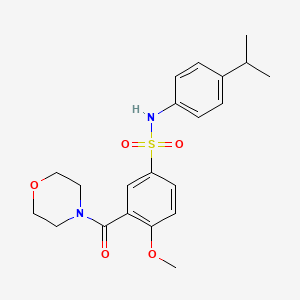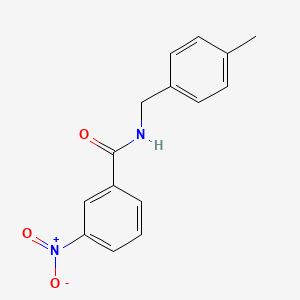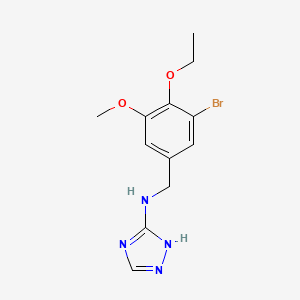![molecular formula C15H12O4 B5853716 4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)
4-[(3-formylphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-formylphenoxy)methyl]benzoic acid, also known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(3-formylphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(3-formylphenoxy)methyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(3-formylphenoxy)methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[(3-formylphenoxy)methyl]benzoic acid has also been found to induce apoptosis in cancer cells and reduce the growth of tumors. In addition, 4-[(3-formylphenoxy)methyl]benzoic acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(3-formylphenoxy)methyl]benzoic acid is its versatility, as it can be used in various fields such as medicine, microbiology, and biochemistry. 4-[(3-formylphenoxy)methyl]benzoic acid is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 4-[(3-formylphenoxy)methyl]benzoic acid has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-[(3-formylphenoxy)methyl]benzoic acid. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on its structure. Furthermore, the mechanism of action of 4-[(3-formylphenoxy)methyl]benzoic acid needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 4-[(3-formylphenoxy)methyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multistep process starting from 3-nitrobenzaldehyde and has been found to have anti-inflammatory, antitumor, neuroprotective, and antimicrobial properties. 4-[(3-formylphenoxy)methyl]benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
4-[(3-formylphenoxy)methyl]benzoic acid can be synthesized through a multistep process starting from 3-nitrobenzaldehyde. The first step involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then reacted with 3-formylphenol to form 4-[(3-formylphenoxy)methyl]benzoic acid. The synthesis method has been optimized to obtain high yields and purity of 4-[(3-formylphenoxy)methyl]benzoic acid.
Applications De Recherche Scientifique
4-[(3-formylphenoxy)methyl]benzoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 4-[(3-formylphenoxy)methyl]benzoic acid has shown promising results as an anti-inflammatory and antitumor agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 4-[(3-formylphenoxy)methyl]benzoic acid has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[(3-formylphenoxy)methyl]benzoic acid has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-[(3-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZFMKEURAOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Formylphenoxy)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)


![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)



![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)